Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological receptors, influencing various biochemical pathways. The fluoro-methylphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-iodo-4-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-7-3-4-8(5-10(7)13)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
ITTADMVYSKTHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)F |
Origin of Product |
United States |
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